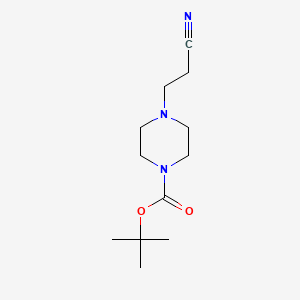
1-(2-chlorophenyl)-5-cyclopropyl-1H-1,2,4-triazole-3-carboxylic acid
Vue d'ensemble
Description
1-(2-Chlorophenyl)-5-cyclopropyl-1H-1,2,4-triazole-3-carboxylic acid, also known as CCTA, is an organic compound that is widely used in the synthesis of various pharmaceuticals and other compounds. CCTA is a versatile compound that can be synthesized in a variety of ways and has a wide range of potential applications in scientific research and laboratory experiments.
Applications De Recherche Scientifique
Anticancer Applications
Chalcone derivatives: , which share a similar structural motif to the compound , have been studied for their anticancer properties . These compounds have shown promise in suppressing breast carcinoma through cell cycle arrests and apoptosis. The unique structure of these molecules, including the triazole ring present in the compound you’re interested in, allows for the potential development of new anticancer drugs with specific mechanisms of action against various cancer cell lines.
Antimicrobial Activity
The structural analogs of the compound have demonstrated significant antimicrobial activity . This includes potential applications in combating bacterial and fungal infections. The presence of the chlorophenyl group, as seen in the compound, is often associated with enhanced antimicrobial efficacy, which can be leveraged in the development of new antibiotics or antifungal agents.
Pharmacological Significance
In pharmacology, compounds with the triazole moiety are of great interest due to their diverse biological activities. They are explored for their roles in drug discovery and development . The compound’s structure could be a key player in synthesizing new pharmacophores with high affinity to multiple receptors, leading to the development of novel therapeutic agents.
Biochemical Research
In biochemical research, the compound’s derivatives could be used to study enzyme inhibition and signal transduction pathways . The triazole core is known to interact with various enzymes, potentially offering insights into enzyme mechanics and the design of enzyme inhibitors.
Agricultural Chemistry
Compounds with a triazole ring, similar to the one , are used in agriculture to develop plant growth regulators and pesticides . The chlorophenyl component is particularly noted for its role in the synthesis of compounds with herbicidal and fungicidal properties.
Environmental Science
In environmental science, derivatives of this compound could be utilized in the detoxification of pollutants . For instance, catalytic reductive dechlorination processes involving similar compounds have been employed to reduce the toxicological effects of contaminated wastewater, thereby enhancing the performance of biological wastewater treatment systems.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-5-cyclopropyl-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c13-8-3-1-2-4-9(8)16-11(7-5-6-7)14-10(15-16)12(17)18/h1-4,7H,5-6H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRBRDQMNYQRHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NN2C3=CC=CC=C3Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-5-cyclopropyl-1H-1,2,4-triazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



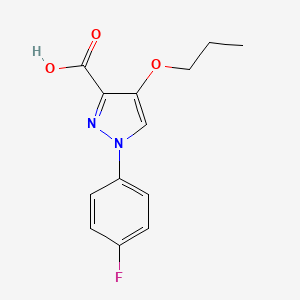
![1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1452150.png)
![2-(4'-(Dimethylcarbamoyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1452153.png)
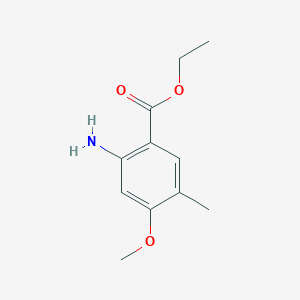

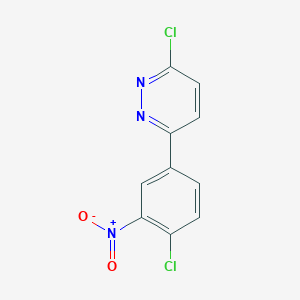

![{N}-(2-aminoethyl)-4-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B1452159.png)
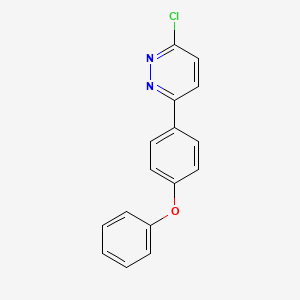
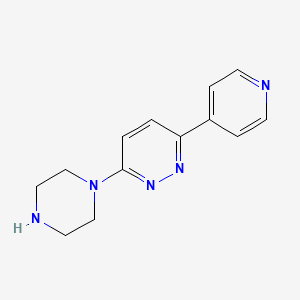
![2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B1452165.png)
![4,7-dimethoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1452169.png)
